molecular formula C7H13N3O B397073 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-07-8

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Cat. No.: B397073
CAS No.: 400877-07-8
M. Wt: 155.2g/mol
InChI Key: PNYUPJKMGKFHDO-UHFFFAOYSA-N
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Description

“2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol” is a chemical compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 2-(1-methyl-1H-pyrazol-4-yl)ethanol . The compound has a molecular weight of 126.16 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The InChI string for the compound is InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 . This provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a number of computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 38 Ų and a complexity of 87.1 .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing compounds with structures related to "2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol." For instance, Nayak and Poojary (2019) explored the synthesis of a compound through the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde. This process yielded a product characterized by various spectroscopic techniques, demonstrating the compound's potential inhibitory action against human prostaglandin reductase (PTGR2) (Nayak & Poojary, 2019).

Potential Biological Activities

Research has also delved into the potential biological activities of these compounds. For example, Asegbeloyin et al. (2014) synthesized N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showing potent activity against HL-60 human promyelocytic leukemia cells and some bacteria and yeasts (Asegbeloyin et al., 2014).

Catalysis and Synthesis of Heterocycles

Several studies have reported the use of related compounds in catalysis and the synthesis of diverse heterocycles, highlighting their versatility in organic synthesis. For instance, Al-Matar et al. (2010) described a green, solvent-free synthesis method for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, showcasing the efficiency and environmental friendliness of these approaches (Al-Matar et al., 2010).

Synthesis of Polyfunctionalized Compounds

The synthesis of polyfunctionalized compounds using related methodologies has been of significant interest. This is demonstrated by Rahmouni et al. (2014), who synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the potential for creating complex molecules with diverse functional groups (Rahmouni et al., 2014).

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)4-8-2-3-11/h5-6,8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYUPJKMGKFHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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